5-Methoxy-2-(1-phenylethyl)phenol

Lipophilicity ADME Drug Design

5-Methoxy-2-(1-phenylethyl)phenol offers a distinct structural advantage: the 1-phenylethyl substituent at the 2-position introduces steric hindrance and enhanced lipophilicity (LogP 3.55) not found in simpler phenols. This unique architecture is critical for constructing antibacterial compounds (as cited in patent literature) and for developing agrochemicals requiring leaf penetration. Choose this building block to ensure reaction specificity and bioactivity profiles that generic phenol derivatives cannot replicate.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 67223-12-5
Cat. No. B13805084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(1-phenylethyl)phenol
CAS67223-12-5
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C2=C(C=C(C=C2)OC)O
InChIInChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(17-2)10-15(14)16/h3-11,16H,1-2H3
InChIKeyVQZSDFNNSCIFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(1-phenylethyl)phenol (CAS 67223-12-5): Key Physicochemical Properties and Procurement Information


5-Methoxy-2-(1-phenylethyl)phenol (CAS 67223-12-5) is a substituted phenol compound, characterized by a methoxy group at the 5-position and a 1-phenylethyl substituent at the 2-position . It has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol [1]. This compound is primarily utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, owing to its functionalizable chemical structure .

Why 5-Methoxy-2-(1-phenylethyl)phenol Cannot Be Simply Substituted with Generic Phenol Derivatives


The specific substitution pattern of 5-Methoxy-2-(1-phenylethyl)phenol—a methoxy group at the 5-position and a bulky 1-phenylethyl group at the 2-position—dictates its unique physicochemical and, consequently, its application-specific behavior. This structural arrangement is distinct from simpler phenols like 2-methoxyphenol (guaiacol) or other alkylphenols. The 1-phenylethyl group introduces significant steric hindrance and lipophilicity, which can profoundly alter the compound's reactivity, solubility, and interaction with biological targets compared to its less substituted or differently substituted analogs [1]. Therefore, substituting this compound with a generic phenol derivative could lead to failed reactions or altered bioactivity profiles, undermining research reproducibility and product performance.

5-Methoxy-2-(1-phenylethyl)phenol (CAS 67223-12-5): A Comparative Analysis of Key Differentiating Data


Comparison of Calculated Lipophilicity (LogP) as a Proxy for Membrane Permeability and Solubility

The calculated LogP for 5-Methoxy-2-(1-phenylethyl)phenol is 3.55, indicating moderate lipophilicity [1]. This value is significantly higher than that of simpler phenolic analogs like 2-methoxyphenol (guaiacol), which has a LogP of approximately 1.32 [2]. This difference of over 2 log units suggests that the target compound will exhibit markedly different solubility and membrane permeability characteristics.

Lipophilicity ADME Drug Design

Structural Distinction for Synthesis of Complex Molecules

The compound's utility as a synthetic intermediate is defined by its unique substitution pattern. A patent describes the use of this specific class of substituted phenols, characterized by an α-phenylethyl group, as intermediates in the synthesis of compounds with antibacterial activity [1]. The presence of the 1-phenylethyl group provides a distinct molecular architecture that cannot be replicated using simpler phenols like o-cresol or p-methoxyphenol.

Organic Synthesis Building Block Pharmaceuticals

Physical State and Handling: Solid vs. Liquid at Ambient Conditions

5-Methoxy-2-(1-phenylethyl)phenol is a solid at room temperature, reported as a colorless to pale yellow solid . This contrasts with lower molecular weight phenolic compounds like 2-methoxyphenol (guaiacol), which is a liquid at ambient conditions.

Physical Property Handling Formulation

Primary Research and Industrial Application Scenarios for 5-Methoxy-2-(1-phenylethyl)phenol (CAS 67223-12-5)


Synthesis of Antibacterial Agents

As detailed in the patent literature, 5-Methoxy-2-(1-phenylethyl)phenol represents a key structural class used as an intermediate for creating compounds with antibacterial properties [1]. Its specific α-phenylethyl substitution is crucial for building the desired molecular architecture.

Building Block for Lipophilic Drug Candidates

With a calculated LogP of 3.55 [2], this compound is an ideal scaffold for constructing more complex molecules intended to cross biological membranes. This makes it a valuable starting material in medicinal chemistry programs where moderate lipophilicity is a desirable ADME characteristic.

Synthesis of Agrochemicals

The versatile structure of 5-Methoxy-2-(1-phenylethyl)phenol allows for further modification to produce a range of compounds suitable for use in agrochemicals . Its lipophilic nature may also be beneficial for formulations requiring leaf penetration.

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